3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Procure this diendo-3-(4-fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid to obtain a stereochemically defined, rigid bicyclic scaffold that eliminates confounders from late-stage isomerization. The para-fluorine atom provides a critical ¹⁹F NMR handle and modulates target binding, lipophilicity, and metabolic stability beyond what hydrogen, methyl, or chloro analogs can achieve. This single, pure diendo isomer ensures assay reproducibility and protects your SAR from diastereomer-related activity cliffs, as documented in ACC inhibitor patents. A non-negotiable building block for serious fragment-based drug design and process chemistry development.

Molecular Formula C15H15FO3
Molecular Weight 262.28 g/mol
CAS No. 1212220-80-8
Cat. No. B114065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
CAS1212220-80-8
SynonymsDIENDO-3-(4-FLUORO-BENZOYL)-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Molecular FormulaC15H15FO3
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H15FO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19)
InChIKeyQFCODSIMPXFAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1212220-80-8): Procurement-Relevant Profile


3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1212220-80-8) is a fluorinated bicyclic keto‑acid building block utilized in medicinal chemistry and chemical biology. The compound features a rigid bicyclo[2.2.1]heptane scaffold with a 4‑fluorobenzoyl substituent at the 3‑position and a carboxylic acid group, commonly supplied as the defined diendo stereoisomer [1]. Its molecular formula is C₁₅H₁₅FO₃ and its molecular weight is 262.28 g·mol⁻¹ [2]. The fluorinated aromatic ring and the conformationally constrained norbornane core differentiate it from more flexible or non‑fluorinated analogs, potentially influencing target binding, metabolic stability, and physicochemical properties in structure‑activity relationship (SAR) programs.

Why 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid Cannot Be Replaced by a Generic In‑Class Analog


Simple substitution of the 4‑fluorobenzoyl group with other 4‑substituted benzoyl analogs (e.g., 4‑Cl, 4‑CH₃, or unsubstituted benzoyl) or neglect of the defined diendo stereochemistry can lead to substantially different biological, pharmacokinetic, and synthetic outcomes. The fluorine atom in the para position is not merely a placeholder; its strong electron‑withdrawing effect and small van der Waals radius can critically modulate target‑ligand interactions, metabolic soft spots, and lipophilicity (cLogP) relative to hydrogen, methyl, or chloro substituents [1]. Furthermore, the diendo‑3‑aroylbicyclo[2.2.1]heptane‑2‑carboxylic acid scaffold is prone to acid‑ or base‑catalyzed isomerization to the corresponding exo‑3‑aroyl‑endo‑2‑carboxylic acid diastereomer [2]. Procurement of a non‑stereodefined or mixed‑isomer product therefore introduces a confounder that can invalidate SAR trends, reduce assay reproducibility, and compromise patent protection. These factors make unambiguous chemical identity and stereochemical purity non‑negotiable for serious research and development programs.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid


Fluorine Substitution Enhances Calculated Lipophilicity and Hydrogen‑Bond Acceptor Capacity Relative to Non‑Fluorinated and Chlorinated Analogs

The calculated partition coefficient (XLogP3‑AA) of the target compound is 2.9, which is 0.4 log units higher than that of the unsubstituted 3‑benzoyl analog (XLogP3‑AA = 2.5, CAS 212757‑12‑5) and 0.2 log units lower than that of the 4‑chloro analog (XLogP3‑AA = 3.1, CAS 1212074‑43‑5) [1]. Additionally, the target compound possesses four hydrogen‑bond acceptors (two for the carboxylic acid, one for the ketone, one for the fluorine) versus three for the 4‑methyl and unsubstituted analogs, while the 4‑chloro analog has only three due to chlorine's poor H‑bond acceptor capacity [2]. This combination of moderate lipophilicity and a unique H‑bond acceptor profile can translate into differentiated permeability, solubility, and target‑binding enthalpy when the compound is incorporated into larger molecular architectures.

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Defined Diendo Stereochemistry Prevents Diastereomer‑Induced Activity Cliffs in ACC Inhibitor Programs

The diendo‑3‑aroylbicyclo[2.2.1]heptane‑2‑carboxylic acid scaffold is a key intermediate in multiple ACC inhibitor patents (e.g., US 8,883,846 B2) [1]. Structural studies on the unsubstituted benzoyl analog (CAS 212757‑12‑5) have demonstrated that the diendo and 2‑endo‑3‑exo isomers exhibit significantly different hydrogen‑bonding networks and crystal packing motifs, implying distinct conformational preferences in solution [2]. Acid‑ or base‑catalyzed isomerization of the diendo form to the exo‑3‑aroyl‑endo‑2‑carboxylic acid diastereomer occurs readily at elevated temperature [3]. Because ACC inhibitor potency is highly sensitive to the three‑dimensional presentation of the carboxylic acid and aryl ketone pharmacophores, even partial epimerization during synthesis or storage can produce order‑of‑magnitude shifts in IC₅₀. The fluorinated diendo compound is therefore specified as the single, configurationally defined starting material to ensure reproducible inhibitor synthesis.

Enzyme Inhibition Acetyl-CoA Carboxylase (ACC) Stereochemical SAR

Fluorine Substitution Modulates Physicochemical Parameters Distinctly from Methyl, Chloro, and Hydrogen Analogs

The molecular weight (262.28 g·mol⁻¹) and rotatable bond count (3) of the target compound are identical to the 3‑benzoyl analog (244.28 g·mol⁻¹) but lower than the 4‑chloro (278.73 g·mol⁻¹) and higher than the 4‑methyl (258.31 g·mol⁻¹) derivatives [1]. The fluorine atom introduces a unique combination of minimal steric bulk (van der Waals radius ≈ 1.47 Å vs. 1.20 Å for H, 1.75 Å for Cl, 2.00 Å for CH₃) and high electronegativity, which can polarize the aromatic ring and alter π‑stacking interactions with protein targets without increasing the number of rotatable bonds or molecular weight beyond commonly accepted lead‑like thresholds [2]. This property profile is particularly valuable in fragment‑based drug discovery, where each atom added must contribute to binding affinity without penalizing ligand efficiency metrics.

Physicochemical Profiling Molecular Weight Rotatable Bonds

Optimal Application Scenarios for 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid


Configurationally Defined Intermediate for ACC Inhibitor Lead Optimization

The diendo‑3‑(4‑fluorobenzoyl)bicyclo[2.2.1]heptane‑2‑carboxylic acid scaffold has been explicitly claimed as a synthetic intermediate in ACC inhibitor patents, where precise stereochemistry is essential for maintaining enzyme inhibitory activity [1]. The fluorine atom's electronic effect can be exploited to modulate potency against ACC isoforms while preserving the rigid bicyclic core required for binding site complementarity. Using this single, stereodefined building block eliminates the need for late‑stage chiral separations and reduces the risk of diastereomer‑related activity cliffs.

Fluorine‑Directed Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 262 g·mol⁻¹ and only three rotatable bonds, the compound falls within the rule‑of‑three space typically explored in fragment screening. The 4‑fluorobenzoyl group provides a sensitive ¹⁹F NMR handle for ligand‑observed binding assays and can participate in orthogonal multipolar interactions with protein residues that are not accessible to hydrogen, methyl, or chloro substituents [2]. Procurement of the pure diendo isomer ensures that fragment screening hits are not confounded by stereochemical impurities.

Stereochemical Probe in Conformational Analysis of Norbornane‑Based Ligands

The documented crystallographic differences between diendo and 2‑endo‑3‑exo isomers of the benzoyl analog demonstrate that the bicyclo[2.2.1]heptane scaffold can adopt distinct hydrogen‑bonding geometries depending on the relative orientation of the carboxyl and aroyl groups [3]. The fluorinated variant can serve as an isosteric probe to investigate how subtle stereoelectronic changes influence target‑ligand complementarity, guiding rational design of conformationally constrained peptidomimetics or enzyme inhibitors.

Reference Standard for Isomerization Sensitivity Studies

Because diendo‑3‑aroylbicyclo[2.2.1]heptane‑2‑carboxylic acids are known to undergo acid‑ or base‑promoted epimerization to the exo‑3‑aroyl‑endo‑2‑carboxylic acid form [4], the pure diendo fluorinated compound can be employed as a starting material for controlled isomerization experiments. This enables the systematic correlation of diastereomeric purity with biological activity, a critical quality attribute during process chemistry development and regulatory filing.

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